4-Methoxybutan-1-ol

Solvent Selection Coating Formulation Process Engineering

4-Methoxybutan-1-ol (CAS 111-32-0), also known as 1,4-butanediol monomethyl ether or Dowanol BMAT, is a glycol ether characterized by a primary alcohol and a methoxy group on a four-carbon linear chain. It presents as a colorless, low-viscosity liquid with a mild odor, exhibiting slight water solubility (slightly soluble) and a density of approximately 0.93 g/cm³ at 20°C.

Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 111-32-0
Cat. No. B094083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybutan-1-ol
CAS111-32-0
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCOCCCCO
InChIInChI=1S/C5H12O2/c1-7-5-3-2-4-6/h6H,2-5H2,1H3
InChIKeyKOVAQMSVARJMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybutan-1-ol (CAS 111-32-0): A Distinct Glycol Ether Solvent for Industrial and Pharmaceutical Procurement


4-Methoxybutan-1-ol (CAS 111-32-0), also known as 1,4-butanediol monomethyl ether or Dowanol BMAT, is a glycol ether characterized by a primary alcohol and a methoxy group on a four-carbon linear chain [1]. It presents as a colorless, low-viscosity liquid with a mild odor, exhibiting slight water solubility (slightly soluble) and a density of approximately 0.93 g/cm³ at 20°C . As a high-boiling solvent (165.7°C at 760 mmHg) with a flash point of 73°C and a vapor pressure of 0.618 mmHg at 25°C, it occupies a unique niche among oxygenated solvents for applications requiring controlled evaporation and balanced polarity [2].

Workflow High-boiling solvent for controlled evaporation processes
Selection Balanced polarity and hydrogen bonding capacity via methoxy and primary alcohol groups
Use Context Multifunctional solvent, intermediate, and surfactant component

Why 4-Methoxybutan-1-ol (CAS 111-32-0) Cannot Be Readily Substituted by Other Glycol Ethers or Simple Alcohols


Generic substitution of 4-Methoxybutan-1-ol with seemingly similar solvents like 1-butanol, 2-methoxyethanol, or 1,4-butanediol is not recommended due to its unique bifunctional structure that imparts a specific balance of polarity, hydrogen bonding capacity, and volatility. Unlike 1-butanol, which lacks the ether oxygen, 4-Methoxybutan-1-ol exhibits enhanced solvency for polar and moderately non-polar substances . Its intramolecular hydrogen bonding, distinct from the shorter-chain 2-methoxyethanol, influences its conformational equilibrium and thermodynamic behavior in solution [1]. These structural and physicochemical distinctions directly impact performance in critical applications such as photoresist removal, coating formulation, and use as a specialty intermediate, where precise solvent properties are paramount.

1-Butanol Lacks the ether oxygen, reducing solvency for polar and moderately non-polar substances.
2-Methoxyethanol Shorter chain alters intramolecular hydrogen bonding, volatility, and thermal stability profile.
1,4-Butanediol Diol structure without methoxy group shifts polarity and surfactant behavior away from the target profile.

Quantitative Differentiation Guide: 4-Methoxybutan-1-ol (CAS 111-32-0) vs. Key Comparators for Scientific and Industrial Selection


Elevated Boiling Point and Reduced Vapor Pressure Enable Controlled Volatility vs. 1-Butanol and 2-Methoxyethanol

4-Methoxybutan-1-ol exhibits a significantly higher boiling point and lower vapor pressure compared to its non-ether analog 1-butanol and the shorter-chain glycol ether 2-methoxyethanol, directly impacting its suitability for applications requiring slower evaporation and higher temperature stability [1].

Boiling Point vs. Comparators
Cross-study comparable
Boiling point 48 °C higher than 1-butanol and 41.1 °C higher than 2-methoxyethanol at 760 mmHg
Supports selection for high-temperature coating and reaction media requiring slower evaporation.
Atmospheric pressure conditions.
Solvent Selection Coating Formulation Process Engineering

Distinct Hansen Solubility Parameters Differentiate Solvency Profile from 1-Butanol

The Hansen Solubility Parameters (HSP) of 4-Methoxybutan-1-ol (δD=16.22, δP=7.13, δH=11.61) differ markedly from those of 1-butanol, particularly in the polar (δP) and hydrogen bonding (δH) components, reflecting the influence of the methoxy group on intermolecular interactions [1].

Hansen Solubility Parameters vs. 1-Butanol
Cross-study comparable
Higher δP (+1.43 MPa½) and lower δH (-4.19 MPa½) compared to 1-butanol
Indicates distinct resin and polymer compatibility; guides targeted formulation selection.
Group contribution method.
Solubility Science Formulation Chemistry Material Compatibility

Unique Intramolecular Hydrogen Bonding Equilibrium Provides Conformational Flexibility Distinct from Shorter-Chain Glycol Ethers

Infrared spectroscopy studies demonstrate that 4-Methoxybutan-1-ol (4-MB) exists in an equilibrium between intramolecularly hydrogen-bonded and non-bonded conformations in non-polar solvents. The thermodynamic parameters for this equilibrium differ significantly from those of 2-methoxyethanol (2-ME), indicating a less exothermic and more entropically driven hydrogen bond formation for the longer-chain ether [1].

Intramolecular H-Bonding vs. 2-Methoxyethanol
Direct head-to-head comparison
Smaller equilibrium constant, less exothermic ΔH; OH frequency shift factor 6× larger
Conformational flexibility differs, affecting solvation and reaction control in hydrogen-bond-sensitive processes.
Dilute CCl₄, 0–60 °C.
Physical Organic Chemistry Solvent Design Spectroscopy

Documented Surfactant Properties Arising from Balanced Amphiphilic Structure

4-Methoxybutan-1-ol has been demonstrated to possess surfactant properties, which are attributed to its ability to reduce surface tension and create cavities in liquids. This behavior stems from its bifunctional nature, combining a hydrophilic hydroxyl group with a hydrophobic methoxybutyl chain . In contrast, simple alcohols like 1-butanol lack this balanced amphiphilic character, while shorter glycol ethers like 2-methoxyethanol exhibit different surface activity profiles.

Surfactant Properties
Class-level inference
Reported to reduce surface tension and create cavities; amphiphilic structure enables surface activity.
Supports multifunctional use in detergents, cosmetics, and pharmaceutical formulations where wetting or emulsification is needed.
Quantitative surface tension data not specified in available sources; verify per formulation.
Surface Chemistry Detergent Formulation Colloid Science

Optimal Application Scenarios for 4-Methoxybutan-1-ol (CAS 111-32-0) Based on Verified Performance Differentiation


High-Temperature Coating and Ink Formulations Requiring Controlled Evaporation

In industrial coatings and inks, the high boiling point (165.7 °C) and low vapor pressure (0.618 mmHg at 25 °C) of 4-Methoxybutan-1-ol, as quantified in Section 3, make it an ideal coalescing solvent and high-boiling reaction medium [1]. It prevents premature drying and skinning, ensuring leveling and gloss development, and can be effectively combined with n-butyl acetate to optimize dissolving power, drying time, and flow [2]. This performance is directly attributable to its reduced volatility compared to lower-boiling glycol ethers and alcohols.

Semiconductor Photoresist Stripping with Enhanced Safety and Performance

As explicitly claimed in US Patent 5,544,776, 4-Methoxybutan-1-ol (or its mixture with 3-methoxy-1-butanol) is a key solvent component in photoresist remover compositions [1]. Its selection is driven by its solvency for novolak resins and its contribution to a formulation with a flash point of 70°C or more, which is crucial for safe handling in semiconductor fabrication environments. This specific, patented application underscores its unique value relative to other solvents not cited for this purpose.

Synthesis of Specialty Chemicals as a Bifunctional Building Block

The presence of both a primary alcohol and a methoxy group makes 4-Methoxybutan-1-ol a versatile intermediate for organic synthesis, distinct from simple alcohols or diols [1]. It serves as a precursor for plasticizers, lubricants, and other specialty chemicals [2]. Its unique intramolecular hydrogen bonding, as detailed in Section 3, can also be exploited in the synthesis of complex molecules where conformational control is beneficial.

Formulation of Surfactant-Containing Detergents and Personal Care Products

The documented surfactant properties of 4-Methoxybutan-1-ol, arising from its amphiphilic structure, enable its use as a multifunctional ingredient in detergents, cosmetics, and perfumes [1]. Unlike simple solvents, it can contribute to the cleaning, emulsifying, or solubilizing action of the final product, providing a performance edge in formulated consumer goods.

Application
Selection Property
Validation Focus
High-temperature coatings & inks
Controlled evaporation and film coalescence
Boiling point and vapor pressure stability under process conditions
Semiconductor photoresist stripping
Solvency for novolak resins and elevated flash point
Resin compatibility and safety margin verification
Specialty chemical synthesis
Bifunctional building block (alcohol and ether)
Reaction selectivity and intermediate stability
Surfactant-containing formulations
Amphiphilic structure and surface activity
Surface tension reduction and emulsification performance

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